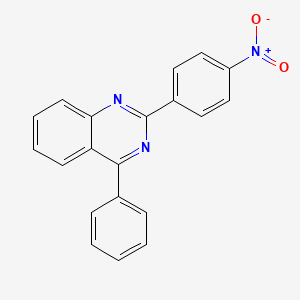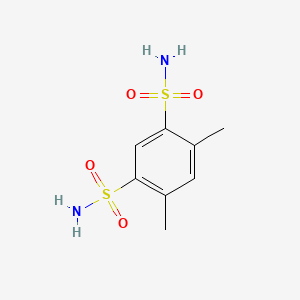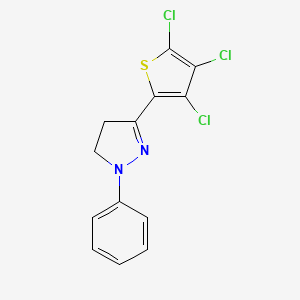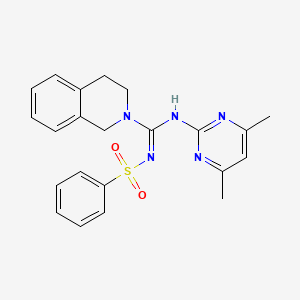methyl]-N'-phenylthiourea](/img/structure/B5917345.png)
N-[[(4,6-dimethyl-2-quinazolinyl)amino](imino)methyl]-N'-phenylthiourea
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-[[(4,6-dimethyl-2-quinazolinyl)amino](imino)methyl]-N'-phenylthiourea, commonly known as DMQX, is a synthetic compound that belongs to the class of quinazoline derivatives. DMQX has been extensively studied for its potential applications in neuroscience research, particularly in the field of synaptic transmission.
作用机制
DMQX acts as a competitive antagonist of AMPA receptors by binding to the receptor site and preventing the binding of glutamate, the natural ligand of the receptor. This results in a decrease in the EPSCs, which are responsible for the excitatory synaptic transmission. DMQX has been shown to have a higher affinity for the GluA2 subunit of the AMPA receptor, which is responsible for the calcium permeability of the receptor.
Biochemical and Physiological Effects:
DMQX has been shown to have a number of biochemical and physiological effects in neurons. It has been shown to decrease the frequency and amplitude of the miniature EPSCs, which are spontaneous synaptic events that occur in the absence of external stimulation. DMQX has also been shown to reduce the long-term potentiation (LTP), which is a form of synaptic plasticity that is thought to underlie learning and memory.
实验室实验的优点和局限性
DMQX has several advantages as a research tool in neuroscience. It is a potent and selective antagonist of AMPA receptors, which allows for the specific investigation of the role of AMPA receptors in synaptic transmission. DMQX is also relatively stable and can be easily synthesized in the laboratory. However, there are some limitations to the use of DMQX in laboratory experiments. It has been shown to have off-target effects on other ionotropic glutamate receptors, such as kainate receptors, which may complicate the interpretation of the results. DMQX is also not suitable for in vivo experiments, as it does not cross the blood-brain barrier.
未来方向
There are several future directions for the research on DMQX. One area of interest is the investigation of the role of AMPA receptors in neurological disorders, such as epilepsy and stroke. DMQX has been shown to have neuroprotective effects in animal models of stroke, and further research may lead to the development of new therapies for these disorders. Another area of interest is the development of more selective AMPA receptor antagonists, which may have fewer off-target effects and be more suitable for in vivo experiments. Finally, the investigation of the physiological and biochemical effects of DMQX on other neurotransmitter systems may provide new insights into the mechanisms of synaptic transmission.
合成方法
The synthesis of DMQX involves the reaction of 4,6-dimethyl-2-aminobenzonitrile with thiophosgene, followed by reaction with aniline to form the final product. The yield of DMQX can be improved by optimizing the reaction conditions, such as the reaction temperature, reaction time, and the molar ratio of reactants.
科学研究应用
DMQX has been widely used as a research tool to investigate the mechanisms of synaptic transmission. It acts as a competitive antagonist of AMPA receptors, which are ionotropic glutamate receptors that mediate fast excitatory neurotransmission in the central nervous system. DMQX has been shown to block the AMPA receptor-mediated synaptic transmission, leading to a decrease in the excitatory postsynaptic currents (EPSCs) in neurons.
属性
IUPAC Name |
(1E)-1-[amino-[(4,6-dimethylquinazolin-2-yl)amino]methylidene]-3-phenylthiourea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N6S/c1-11-8-9-15-14(10-11)12(2)20-17(22-15)23-16(19)24-18(25)21-13-6-4-3-5-7-13/h3-10H,1-2H3,(H4,19,20,21,22,23,24,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZILFJNYVTVRBSI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(N=C(N=C2C=C1)NC(=NC(=S)NC3=CC=CC=C3)N)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC2=C(N=C(N=C2C=C1)N/C(=N/C(=S)NC3=CC=CC=C3)/N)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N6S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[N-(4,6-dimethylquinazolin-2-yl)carbamimidoyl]-3-phenylthiourea | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![4-({[3-(anilinocarbonyl)phenyl]sulfonyl}amino)benzoic acid](/img/structure/B5917273.png)
![3-methyl-1-phenyl-1H-pyrazole-4,5-dione 4-[(3-methoxyphenyl)hydrazone]](/img/structure/B5917278.png)

![3-{[3-(3-methoxypropyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-7-methyl-2-(4-morpholinyl)-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B5917295.png)
![5-{[2,5-dimethyl-1-(3-pyridinyl)-1H-pyrrol-3-yl]methylene}-1-(3-ethoxyphenyl)-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5917301.png)
![N-{1-({[2-(1H-indol-3-yl)ethyl]amino}carbonyl)-2-[4-(methylthio)phenyl]vinyl}-4-methylbenzamide](/img/structure/B5917312.png)


![N-[2,2,2-trichloro-1-(4-methyl-2-oxido-1,3,2-dioxaphosphinan-2-yl)ethyl]benzenesulfonamide](/img/structure/B5917337.png)


![[2-({4,6-bis[2,2,2-trifluoro-1-(trifluoromethyl)ethoxy]-1,3,5-triazin-2-yl}amino)phenyl](phenyl)methanone](/img/structure/B5917372.png)
![N-(4-ethylphenyl)-N'-{imino[(8-methoxy-4-methyl-2-quinazolinyl)amino]methyl}thiourea](/img/structure/B5917380.png)